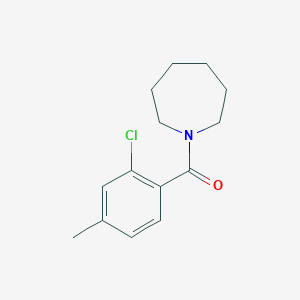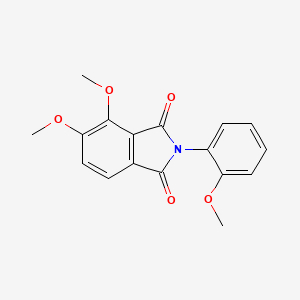
N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2012 and has gained popularity as a research chemical. NM-2201 is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.
Mécanisme D'action
The mechanism of action of N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide involves binding to CB1 and CB2 receptors in the brain and other parts of the body. This leads to the activation of the endocannabinoid system, which is responsible for regulating various physiological processes such as pain sensation, appetite, mood, and memory. The activation of CB1 receptors is primarily responsible for the psychoactive effects of cannabinoids, while the activation of CB2 receptors is involved in immune function and inflammation.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation and the stress response. It has also been found to reduce the release of GABA, an inhibitory neurotransmitter that is involved in anxiety and sleep regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has high affinity for CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, like other synthetic cannabinoids, this compound has limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that the effects of this compound on the endocannabinoid system may differ from those of natural cannabinoids, which can limit the applicability of research findings to the use of natural cannabis.
Orientations Futures
There are several potential future directions for research on N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other parts of the body. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of conditions such as chronic pain and anxiety disorders.
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied in scientific research. It has high affinity for CB1 and CB2 receptors and has a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, it is important to be aware of its limitations and to consider the potential differences between synthetic and natural cannabinoids. There are several potential future directions for research on this compound, including the development of new synthetic cannabinoids and the study of its long-term effects and therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide involves the reaction of naphthalene-1-carbonyl chloride with morpholine and thioacetamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography.
Applications De Recherche Scientifique
N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have high affinity for both CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the pharmacological effects of synthetic cannabinoids on the central nervous system.
Propriétés
IUPAC Name |
N-(naphthalene-1-carbothioyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-16(18-8-10-20-11-9-18)17-15(21)14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLUFQPZVCTUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC(=S)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5860203.png)






![2-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1H-inden-1-one](/img/structure/B5860245.png)

![methyl 1-[2-(benzylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5860255.png)
![1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)
methyl]amino}phenyl)sulfonyl]acetamide hydrochloride](/img/structure/B5860278.png)